allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate
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Overview
Description
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines. This specific compound features an allyl group and a tetrahydrofuran ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an allyl carbamate with an ethoxy-substituted tetrahydrofuran derivative. The reaction typically requires a catalyst, such as palladium or iridium, and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of green chemistry principles, such as employing carbon dioxide as a reagent, can also be integrated into the production process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The allyl group can participate in substitution reactions, such as allylic substitution, to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for substitution: Palladium (Pd), iridium (Ir), and gold (Au) complexes
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Medicine: Utilized in the development of prodrugs and as a building block for designing new therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The allyl group can undergo metabolic transformations, resulting in the release of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
t-Butyl carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxy carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of an allyl group and a tetrahydrofuran ring, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H15NO5 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
prop-2-enyl N-[(3S)-2-ethoxy-5-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H15NO5/c1-3-5-15-10(13)11-7-6-8(12)16-9(7)14-4-2/h3,7,9H,1,4-6H2,2H3,(H,11,13)/t7-,9?/m0/s1 |
InChI Key |
JSFRNUHSBARPHY-JAVCKPHESA-N |
Isomeric SMILES |
CCOC1[C@H](CC(=O)O1)NC(=O)OCC=C |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)OCC=C |
Origin of Product |
United States |
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